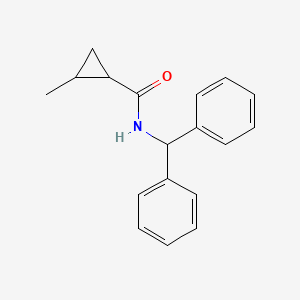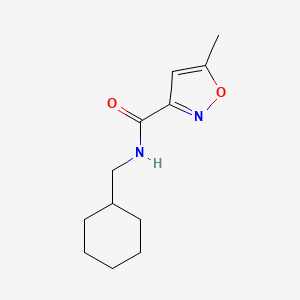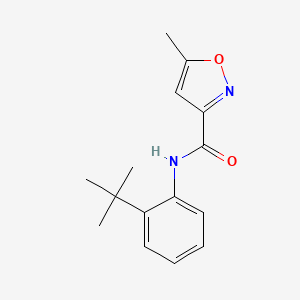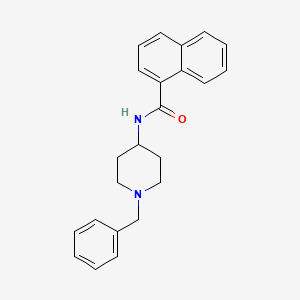![molecular formula C16H18N2O B4430922 N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4430922.png)
N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide
Overview
Description
N-[1-(2,4-dimethylphenyl)ethyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is also known as DMPEA-NI and has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Application in Plant Protection
- Sustainable Agriculture : A study focused on the sustainable synthesis of organic salts using naturally occurring nicotinamide (vitamin B3) demonstrated its potential application as environmentally friendly agrochemicals. These organic salts, including N-alkylnicotinamide cation combined with herbicidal anions, showed significant herbicidal activity and negligible vaporization, reducing environmental threats from current plant protection agents (Stachowiak et al., 2022).
Application in Medical Research
- NMR Hyperpolarization : Research on nicotinamide-1-15N, a derivative of nicotinamide, found its potential use in NMR hyperpolarization, a technique that significantly increases detection sensitivity. This advancement can be potentially used for probing metabolic processes in vivo, offering insights into various diseases (Shchepin et al., 2016).
- Cell Survival and Differentiation : A study revealed that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. Acting as a kinase inhibitor, it impacts pluripotency and differentiation, indicating its significance in stem cell research and potential therapeutic applications (Meng et al., 2018).
Application in Disease Treatment and Prevention
- Cancer Research : Nicotinamide N-methyltransferase (NNMT) research showed that its overexpression in various cancers contributes to tumorigenesis. The study elucidated a link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting nicotinamide’s role in cancer research (Ulanovskaya et al., 2013).
- Dermatological Applications : Nicotinamide has been reviewed for its use in various dermatological conditions, including nonmelanoma cancer prophylaxis and treatment of blistering disorders and acne. Its role in dermatology is expanding, with potential in both cosmetic and therapeutic domains (Forbat et al., 2017).
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-6-7-15(12(2)9-11)13(3)18-16(19)14-5-4-8-17-10-14/h4-10,13H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMKGGICZINYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4430853.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclohexylcarbonyl)piperazine](/img/structure/B4430860.png)
![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4430866.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3,3-dimethylbutanoyl)piperazine](/img/structure/B4430875.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]cyclopropanecarboxamide](/img/structure/B4430885.png)
![N-[3-(acetylamino)phenyl]-4-propoxybenzamide](/img/structure/B4430893.png)


![1-[2-(4-fluorophenoxy)propanoyl]piperidine](/img/structure/B4430909.png)
![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430912.png)

